4-Bromo-2-(difluoromethyl)-1-iodobenzene
Description
4-Bromo-2-(difluoromethyl)-1-iodobenzene is a halogenated aromatic compound featuring bromine, iodine, and a difluoromethyl group on a benzene ring. Its molecular formula is C₇H₅BrF₂I, with a molecular weight of 335.93 g/mol. The compound is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its versatile reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann) and halogen exchange processes. The difluoromethyl group imparts unique electronic and steric properties, influencing both reactivity and stability .
Properties
IUPAC Name |
4-bromo-2-(difluoromethyl)-1-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2I/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKMYJFSDKBNQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation Steps
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Bromination :
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Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in anhydrous solvents (e.g., dichloromethane or acetonitrile) under inert atmospheres.
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Conditions : Low temperatures (0–20°C) to minimize over-bromination.
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Substrate : A benzene derivative with a directing group (e.g., methyl or nitro) to guide bromine to position 4.
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Iodination :
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Reagents : Iodine monochloride (ICl) or iodine (I₂) with a catalyst (e.g., silver triflate).
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Conditions : Polar aprotic solvents (e.g., DMF) at 60–80°C.
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Substrate : The brominated intermediate, where iodine is introduced at position 1.
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Difluoromethylation
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Reagents : Diethylaminosulfur trifluoride (DAST) or ClCF₂H.
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Conditions :
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DAST : Chloroform or THF at 0–20°C for 12–24 hours.
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ClCF₂H : Basic conditions (e.g., K₂CO₃) in DMF or THF.
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Substrate : The bromo-iodo benzene intermediate, where the difluoromethyl group is introduced at position 2.
| Method | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromination (NBS) | NBS, CH₂Cl₂, 0°C, 2 h | ~85% | |
| Iodination (ICl) | ICl, AgOTf, DMF, 80°C, 4 h | ~70% | |
| Difluoromethylation (DAST) | DAST, CHCl₃, 0–20°C, 12 h | 49–54% |
Difluoromethylation via DAST
This method leverages DAST’s ability to convert aldehydes or ketones to difluoromethyl groups.
Key Steps
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Preparation of Aldehyde Intermediate :
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Substrate : 4-Bromo-1-iodobenzaldehyde.
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Synthesis : Bromination followed by iodination of benzaldehyde derivatives.
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Reaction with DAST :
Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions enable selective installation of the difluoromethyl group.
Suzuki-Miyaura Coupling
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Reagents : Palladium catalyst (e.g., Pd(PPh₃)₄), potassium carbonate (K₂CO₃), and a difluoromethyl boronic acid (CF₂HB(OH)₂).
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Conditions : THF/water, 80°C, 6–12 hours.
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Substrate : 4-Bromo-1-iodophenyl boronate.
Electrophilic Difluoromethylation
This method uses ClCF₂H as a difluoromethylation agent under basic conditions.
Reaction Pathway
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Substrate Preparation :
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Substrate : 4-Bromo-1-iodo-2-chlorobenzene.
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ClCF₂H Installation :
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Reagents : ClCF₂H, K₂CO₃.
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Conditions : DMF, 60°C, 4–6 hours.
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Radical Difluoromethylation
Minisci-type radical chemistry enables site-selective difluoromethylation on aromatic rings.
Procedure
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Radical Initiator :
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Reagents : Azo initiators (e.g., AIBN) or light.
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Difluoromethylation Reagent :
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Reagents : CF₂H·BF₃⁻ or CF₂H·SO₃CF₃⁻.
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Conditions :
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Solvent : Acetonitrile or THF.
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Temperature : 80–100°C.
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Comparative Analysis of Methods
The choice of method depends on regioselectivity, yield, and scalability.
| Method | Advantages | Limitations |
|---|---|---|
| Sequential Halogenation | High regioselectivity | Multi-step, low yields for iodine |
| DAST-Mediated | Mild conditions, scalable | Limited to aldehyde/ketone substrates |
| Cross-Coupling | High efficiency, catalyst control | Expensive catalysts, sensitive conditions |
| Electrophilic | Broad substrate tolerance | Requires strong bases |
| Radical Pathway | Site-selective, minimal directing | Low yields, complex reagent handling |
Challenges and Optimization Strategies
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Regioselectivity :
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Purification :
-
Stability :
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(difluoromethyl)-1-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the halogen atoms.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the difluoromethyl group.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of 4-bromo-2-(difluoromethyl)benzoic acid.
Reduction: Formation of 4-bromo-2-methyl-1-iodobenzene.
Scientific Research Applications
Chemistry
4-Bromo-2-(difluoromethyl)-1-iodobenzene serves as a building block in the synthesis of more complex organic molecules. It is particularly valuable in:
- Nucleophilic Aromatic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Suzuki-Miyaura Coupling Reactions: This compound can participate in coupling with boronic acids to form biaryl compounds.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Formation of substituted benzene derivatives |
| Coupling Reactions | Formation of biaryl compounds |
| Reduction Reactions | Reduction to yield 2-(difluoromethyl)-1-fluorobenzene |
Biology
The compound has been investigated for its potential as a bioactive compound in drug discovery. Its unique structure allows it to interact with various biological targets, influencing cellular processes. Notable findings include:
- Anti-inflammatory Properties: Preliminary studies suggest potential therapeutic applications in managing inflammation.
- Anticancer Activity: The compound may modulate signaling pathways such as MAPK/ERK, which are crucial in cancer cell proliferation and differentiation .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its role as an intermediate in synthesizing agrochemicals and pharmaceuticals highlights its versatility.
Case Study 1: Drug Development
A recent study explored the use of this compound as a lead compound for developing anti-inflammatory drugs. The research focused on its interaction with specific enzymes involved in inflammatory pathways, demonstrating promising results that warrant further investigation.
Case Study 2: Agrochemical Synthesis
Another study highlighted the application of this compound in synthesizing novel agrochemicals. The unique properties of the difluoromethyl group enhance the efficacy of these chemicals against pests while reducing environmental impact.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethyl)-1-iodobenzene is primarily based on its ability to undergo various chemical transformations. The presence of halogen atoms makes it a reactive intermediate that can participate in multiple pathways, including nucleophilic substitution and oxidative addition. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of desired products.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Halogen and Functional Group Variations
4-Bromo-2-(bromomethyl)-1-iodobenzene (CAS 495414-06-7)
- Structure : Bromomethyl group replaces difluoromethyl.
- Synthesis : Prepared via radical bromination of 4-bromo-2-methyl-1-iodobenzene using N-bromosuccinimide (NBS) under halogen lamp irradiation (75% yield) .
- Properties : Higher molecular weight (375.8 g/mol ) due to bromine. The bromomethyl group is more reactive in nucleophilic substitutions but less electronegative than difluoromethyl, reducing electronic withdrawal effects.
- Applications : Intermediate in OLED materials and sensors .
4-Bromo-2-(chloromethyl)-1-iodobenzene (CAS 1261817-10-0)
- Structure : Chloromethyl group replaces difluoromethyl.
- Properties : Molecular weight 331.38 g/mol . Chlorine’s moderate electronegativity and smaller size compared to fluorine result in intermediate electronic effects. Reactivity in SN2 reactions is higher than fluorinated analogs .
- Handling : Corrosive; requires precautions for skin/eye contact .
4-Bromo-2-fluoro-1-iodobenzene
- Structure : Single fluorine atom replaces difluoromethyl.
- Properties : Reduced steric hindrance compared to difluoromethyl. Fluorine’s strong electronegativity enhances ring deactivation, slowing electrophilic substitution but promoting directed ortho-metalation .
1-Bromo-4-iodobenzene (CAS 589-87-7)
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituent | Melting Point (°C) | Reactivity Profile |
|---|---|---|---|---|
| 4-Bromo-2-(difluoromethyl)-1-iodobenzene | 335.93 | -CF₂H | Not reported | High in cross-coupling; moderate SN reactivity |
| 4-Bromo-2-(bromomethyl)-1-iodobenzene | 375.80 | -CH₂Br | Not reported | High SN reactivity; radical reactions |
| 4-Bromo-2-(chloromethyl)-1-iodobenzene | 331.38 | -CH₂Cl | Not reported | Moderate SN reactivity; corrosive |
| 1-Bromo-4-iodobenzene | 282.90 | None (para) | 80–82 | High in coupling; low steric hindrance |
- Electronic Effects : Difluoromethyl (-CF₂H) is electron-withdrawing via inductive effects, reducing electron density on the aromatic ring. This enhances oxidative stability but may slow electrophilic aromatic substitution compared to -CH₃ or -CH₂Br .
- Solubility : Fluorinated analogs generally exhibit lower water solubility due to increased hydrophobicity.
Biological Activity
4-Bromo-2-(difluoromethyl)-1-iodobenzene is a halogenated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. This article explores its biological activity, including toxicity, potential therapeutic applications, and mechanisms of action.
This compound is characterized by the presence of bromine, iodine, and difluoromethyl groups attached to a benzene ring. Its molecular formula is , and it exhibits unique physicochemical properties due to the electronegative fluorine atoms, which can influence its interactions with biological targets.
Toxicity and Safety
The compound has been reported to cause respiratory irritation and lung inflammation upon exposure. Symptoms may include cough and persistent asthma-like conditions, which can develop into reactive airways dysfunction syndrome (RADS) after high-level exposure . Long-term exposure can lead to chronic respiratory issues, indicating a significant safety concern for occupational settings.
Table 1: Toxicological Profile of this compound
| Endpoint | Observation |
|---|---|
| Acute Toxicity | Respiratory irritant |
| Chronic Exposure Effects | RADS, chronic bronchitis |
| Skin Irritation | Potential irritant |
| Endocrine Disruption | No evidence found |
Pharmacological Potential
Research indicates that compounds with difluoromethyl groups can serve as bioisosteres for alcohols, amines, and thiols, potentially enhancing their biological activity. The difluoromethyl group may improve lipophilicity and permeability, making such compounds suitable candidates for drug development .
In a study focusing on difluoromethylation reactions, this compound was utilized as a precursor in the synthesis of various bioactive molecules. The incorporation of difluoromethyl groups has been shown to modulate the pharmacokinetic properties of drugs, enhancing their efficacy against specific biological targets .
Antiviral Activity
Recent investigations have highlighted the potential antiviral properties of difluoromethylated compounds. For instance, derivatives of this compound have been evaluated for their ability to inhibit viral replication mechanisms. In vitro studies demonstrated that certain analogs exhibit significant inhibition against SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication .
Table 2: Antiviral Activity of Difluoromethylated Compounds
| Compound Name | Target Enzyme | IC50 (nM) | EC50 (nM) |
|---|---|---|---|
| PF-00835231 | SARS-CoV-2 Mpro | 4 | 231 |
| This compound derivative | SARS-CoV-2 Mpro | TBD | TBD |
The biological activity of this compound can be attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-stacking due to its aromatic structure. The difluoromethyl group enhances these interactions by increasing electron density on the aromatic ring, thereby improving binding affinity to target proteins.
Q & A
Basic: What synthetic routes are most effective for preparing 4-Bromo-2-(difluoromethyl)-1-iodobenzene?
The compound can be synthesized via sequential halogenation and difluoromethylation. A common approach involves:
Iodination : Start with 4-bromo-2-(difluoromethyl)benzene. Use directed iodination (e.g., using ICl or KI/Oxone in acetic acid) to introduce iodine at the para position relative to bromine .
Purification : Column chromatography (silica gel, hexane/EtOAC) or recrystallization (ethanol/water) ensures purity (>95%) .
Validation : Confirm regioselectivity via H NMR (absence of aromatic protons) and mass spectrometry (exact mass: ~347.9 g/mol) .
Basic: How should researchers characterize this compound spectroscopically?
Key techniques include:
- NMR :
- Mass Spectrometry : ESI-MS in negative mode for halogen detection; isotopic patterns confirm Br/I presence .
- XRD : Resolve crystal packing effects of bulky halogens (e.g., C-I···π interactions) .
Advanced: How do bromine and iodine substituents influence cross-coupling reactivity?
Iodine’s superior leaving-group ability enables selective coupling:
- Buchwald-Hartwig Amination : Iodine participates preferentially in Pd-catalyzed reactions, leaving bromine intact for subsequent functionalization .
- Suzuki-Miyaura : Use Pd(PPh)/KCO in toluene/water to replace iodine with aryl boronic acids. Bromine remains inert under mild conditions .
- Contradictions : Some studies report Br participation under high-temperature Pd(OAc)/XPhos systems; optimize ligand choice and solvent polarity to avoid side reactions .
Advanced: What role does the difluoromethyl group play in modulating electronic properties?
The CFH group:
- Electron-Withdrawing Effect : Lowers HOMO energy, enhancing oxidative stability (cyclic voltammetry shows E ≈ +1.2 V vs. Ag/AgCl) .
- Conformational Rigidity : Fluorine’s steric and electronic effects restrict rotation, as shown in NOESY NMR (fixed dihedral angles in aryl-CFH) .
- Lipophilicity : LogP increases by ~0.5 compared to non-fluorinated analogs, impacting solubility (use DMSO or THF for dissolution) .
Advanced: How do researchers resolve contradictions in reported reaction yields?
Conflicting data (e.g., 40–80% yields in Sonogashira couplings) may arise from:
- Catalyst Deactivation : Trace moisture or oxygen degrades Pd catalysts. Use rigorous Schlenk techniques and molecular sieves .
- Halogen Exchange : I/Br scrambling reported in CuI/DBU systems. Validate product via GC-MS and monitor reaction temperature (<80°C) .
- Statistical Analysis : Apply Design of Experiments (DoE) to optimize variables (e.g., ligand ratio, solvent polarity) .
Safety: What precautions are critical when handling this compound?
- Toxicity : Halogenated aromatics may release HI/HBr vapors under heat. Use fume hoods and PPE (nitrile gloves, goggles) .
- Storage : Store in amber vials under argon at -20°C to prevent photolytic degradation of C-I bonds .
- Waste Disposal : Neutralize with 10% NaOH/ethanol before incineration to avoid dioxin formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
